3-Methyl-4-nitrobenzyl alcohol
Overview
Description
3-Methyl-4-nitrobenzyl alcohol (MNBA) is an organic compound classified as an aromatic nitroalcohol. It has a molecular formula of C7H9NO3 and is a colorless, viscous liquid with a molecular weight of 153.15 g/mol. It is insoluble in water and is commonly used in scientific research and lab experiments due to its high reactivity. The most common synthesis method used to create MNBA is the nitration of anisole, which is a process that involves the reaction of anisole with nitric acid and sulfuric acid. MNBA has a wide range of applications in scientific research and lab experiments, including biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Application 1: Use in Polymer and Materials Science
- Summary of the Application : 3-Methyl-4-nitrobenzyl alcohol derivatives are used in the creation of polymers with photolabile groups. These polymers can have their properties altered simply by irradiation .
- Methods of Application : The o-nitrobenzyl group (o-NB) is frequently utilized in polymer and materials science. It is based on the photoisomerization of an o-nitrobenzyl alcohol derivative into a corresponding o-nitrosobenzaldehyde upon irradiation with UV light .
- Results or Outcomes : This chemistry has been extended to o-NB variants used for alcohol deprotection and peptide deprotection. 2-Nitrobenzylidene acetals have also been utilized, releasing 1,2-dihydroxy compounds after photolysis and subsequent ester hydrolysis .
Application 2: Use in Mass Spectrometry
- Summary of the Application : 3-Methyl-4-nitrobenzyl alcohol is used as a matrix during fast-atom bombardment mass spectrometry .
- Methods of Application : It is used in the isolation of palmitylated peptide fragment from bovine rhodopsin and its characterization by mass spectrometry .
- Results or Outcomes : The use of 3-Methyl-4-nitrobenzyl alcohol in this context allows for the detailed analysis of specific peptide fragments .
Application 3: Use in Chemical Synthesis
- Summary of the Application : 4-Methyl-3-nitrobenzyl alcohol may be used in chemical synthesis .
- Methods of Application : The specific methods of application in chemical synthesis are not detailed in the source .
- Results or Outcomes : The outcomes of the chemical synthesis using 4-Methyl-3-nitrobenzyl alcohol are not specified in the source .
Application 4: Use in the Synthesis of 3-methyl-4-iodophenylalanine
- Summary of the Application : 3-Methyl-4-nitrobenzyl alcohol was used as a starting reagent in the synthesis of 3-methyl-4-iodophenylalanine .
- Methods of Application : The specific methods of application in the synthesis of 3-methyl-4-iodophenylalanine are not detailed in the source .
- Results or Outcomes : The outcomes of the synthesis of 3-methyl-4-iodophenylalanine using 3-Methyl-4-nitrobenzyl alcohol are not specified in the source .
Application 5: Use as a Substrate for Cytosolic Alcohol Dehydrogenase
- Summary of the Application : 3-Nitrobenzyl alcohol, which is structurally similar to 3-Methyl-4-nitrobenzyl alcohol, is the best substrate for cytosolic alcohol dehydrogenase .
- Methods of Application : The specific methods of application in biochemistry are not detailed in the source .
- Results or Outcomes : The outcomes of using 3-Nitrobenzyl alcohol as a substrate for cytosolic alcohol dehydrogenase are not specified in the source .
Application 6: Use in the Synthesis of Other Chemical Compounds
- Summary of the Application : 4-Methyl-3-nitrobenzyl alcohol may be used in the synthesis of other chemical compounds .
- Methods of Application : The specific methods of application in the synthesis of other chemical compounds are not detailed in the source .
- Results or Outcomes : The outcomes of the synthesis of other chemical compounds using 4-Methyl-3-nitrobenzyl alcohol are not specified in the source .
properties
IUPAC Name |
(3-methyl-4-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVQGYQQVNCUBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230756 | |
Record name | 3-Methyl-4-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-nitrobenzyl alcohol | |
CAS RN |
80866-75-7 | |
Record name | 3-Methyl-4-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80866-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4-nitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-4-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.